Malachite green
Overview
Description
Malachite green is a synthetic dye belonging to the triphenylmethane family. It is widely used in various industries, including aquaculture, textiles, and microbiology. The compound is known for its vibrant green color and is used as a dye for materials such as silk, leather, and paper. Additionally, this compound has antimicrobial properties, making it useful in controlling fungal and bacterial infections in aquaculture .
Mechanism of Action
Target of Action
Malachite green, a triphenylmethane dye, primarily targets fungi and gram-positive bacteria . In the fish-breeding industry, it has been used to control the fungus Saprolegnia, a water mold that kills the eggs and young fry . It also targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus .
Mode of Action
This compound interacts with its targets by intercalating with DNA, with a preference for A:T-rich regions . The leuco derivative of this compound, which is formed through chemical and metabolic reduction, bears a structural resemblance to carcinogenic aromatic amines that can form covalent DNA adducts . This interaction results in changes at the molecular level, affecting the function and viability of the targeted organisms.
Biochemical Pathways
The biochemical pathway of this compound involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation . These reactions eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, which is the key precursor to this compound . This pathway is crucial for the biodegradation of this compound in the environment .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the solvolytic equilibrium of the dye. The carbinol base, which is less soluble than the ionized form, is the form in which this compound is probably taken up by fish . Therefore, the solvolytic equilibrium influences the pharmacokinetics of bath treatments with this compound .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of growth in targeted organisms, such as fungi and gram-positive bacteria . This compound also has cytotoxic effects and can induce cell transformation and lipid peroxidation in mammalian cells . It appears to act as a tumor promoter, perhaps because of its ability to induce the formation of reactive oxygen species .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The solvolytic reaction of this compound and the formation of the carbinol base occur at various pH values . The high this compound-degrading activity is maintained at low temperature (20°C), wider pH range, and the existence of metal ions and chelating agent . Furthermore, the dye’s action can be affected by the presence of other substances in the environment, such as activated sludge, which markedly biosorbs this compound and reduces the rate of oxygen uptake proportionally to its biosorption .
Biochemical Analysis
Biochemical Properties
Malachite green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme peroxidase, which catalyzes the degradation of this compound. This interaction involves the oxidation of this compound, leading to its decolorization and breakdown into less harmful compounds . Additionally, this compound can bind to proteins, altering their structure and function, which can affect cellular processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell function and viability . Furthermore, this compound can interfere with cell signaling pathways, disrupting normal cellular communication and potentially leading to adverse effects on cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to DNA, causing structural changes that affect gene expression. It can also inhibit or activate enzymes, depending on the specific biochemical context. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and energy production . These interactions at the molecular level contribute to the overall effects of this compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage . In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and limited adverse effects. At higher doses, this compound can induce significant toxic effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. It is important to carefully consider the dosage when studying the effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as peroxidases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and breakdown of this compound into less toxic metabolites . The metabolic pathways of this compound can influence its overall toxicity and persistence in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The distribution of this compound can influence its biological activity and toxicity. For example, this compound can accumulate in certain tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes. For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and energy production.
Preparation Methods
Malachite green can be synthesized through the reaction of benzaldehyde with N, N-dimethylaniline in the presence of sulfuric acid. This reaction forms a triphenylmethane derivative, which is then oxidized using lead dioxide. The final step involves treating the product with an excess of concentrated hydrochloric acid to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of the dye.
Chemical Reactions Analysis
Malachite green undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form leuco this compound, which is a colorless derivative.
Reduction: this compound can be reduced to its leuco form, which can then be further processed.
Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Malachite green has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and a dye in various chemical reactions.
Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.
Medicine: this compound has been used as an antimicrobial agent to control fungal and bacterial infections.
Industry: It is used in the textile industry for dyeing fabrics and in aquaculture to control fungal infections in fish .
Comparison with Similar Compounds
Malachite green is similar to other triphenylmethane dyes, such as crystal violet and basic fuchsin. it is unique in its strong green color and its specific applications in aquaculture and microbiology. Other similar compounds include:
Crystal violet: Another triphenylmethane dye used as a biological stain and antimicrobial agent.
Basic fuchsin: Used in staining techniques and as an antimicrobial agent.
Methylene blue: A dye used in biology and medicine for staining and as an indicator.
This compound stands out due to its specific applications and its effectiveness in controlling fungal infections in aquaculture.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
Record name | Malachite green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |
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DSSTOX Substance ID |
DTXSID1025512 | |
Record name | Malachite green | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite Green | |
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URL | https://haz-map.com/Agents/2442 | |
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Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Green crystals with metallic luster | |
CAS No. |
569-64-2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite green | |
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Record name | Malachite green | |
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Record name | MALACHITE GREEN | |
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Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Malachite green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |
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Record name | MALACHITE GREEN | |
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Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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